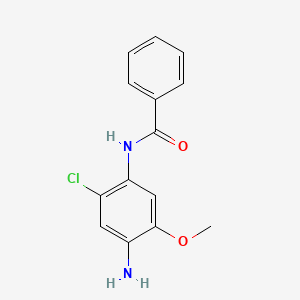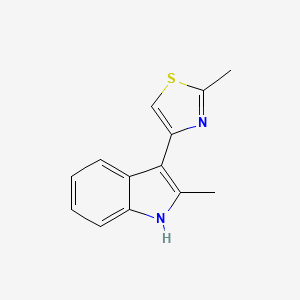
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione, also known as EQI, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQI belongs to the family of quinoline derivatives and has a unique chemical structure that makes it an interesting molecule for research.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione as a fluorescent probe for copper (II) ions involves the formation of a complex between 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione and copper (II) ions, which leads to a change in the fluorescence emission of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione. The mechanism of action of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione as a photosensitizer in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon irradiation with light, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been shown to have antioxidant properties and has been investigated for its potential use as an anti-inflammatory agent. It has also been studied for its effects on the central nervous system, including its potential use as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is its ability to selectively bind to copper (II) ions, making it a useful tool for detecting copper (II) ions in biological samples. However, 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione. Some of these include:
1. Investigating the use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione as a fluorescent probe for other metal ions, such as zinc or iron.
2. Studying the potential use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione in the treatment of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
3. Exploring the use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione in the development of new photodynamic therapy agents for cancer treatment.
4. Investigating the potential use of 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione in the development of new materials for use in electronic devices, such as OLEDs.
In conclusion, 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione is a unique and versatile molecule that has a wide range of potential applications in various fields. Further research is needed to fully understand its properties and potential uses.
Synthesis Methods
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione can be synthesized by condensation of 2-acetylindene with ethylquinoline-2-carboxylate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications as a fluorescent probe for metal ions, especially for copper (II) ions. It has also been investigated for its use as a photosensitizer in photodynamic therapy for cancer treatment. 2-(1-ethyl-2(1H)-quinolinylidene)-1H-indene-1,3(2H)-dione has shown promising results in both these areas of research.
properties
IUPAC Name |
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-2-21-16-10-6-3-7-13(16)11-12-17(21)18-19(22)14-8-4-5-9-15(14)20(18)23/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJOMGZWVKEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5889006.png)


![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)


![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)

